2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol
Overview
Description
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is an organic compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the nitration of a chlorofluorobenzene derivative, followed by amination and subsequent reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Products include 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]acetaldehyde or 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]acetone.
Reduction: The major product is 2-[(2-Chloro-3-fluoro-6-aminophenyl)amino]ethanol.
Substitution: Products vary depending on the nucleophile used, such as 2-[(2-Methoxy-3-fluoro-6-nitrophenyl)amino]ethanol.
Scientific Research Applications
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4-fluoro-6-nitrophenyl)amino]ethanol
- 2-[(2-Chloro-3-fluoro-5-nitrophenyl)amino]ethanol
- 2-[(2-Bromo-3-fluoro-6-nitrophenyl)amino]ethanol
Uniqueness
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The combination of chlorine, fluorine, and nitro groups in the aromatic ring provides distinct chemical properties that differentiate it from similar compounds.
Biological Activity
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is an organic compound characterized by a complex aromatic structure featuring multiple functional groups, including chlorine, fluorine, and nitro groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the nitration of a chlorofluorobenzene derivative, followed by amination and reaction with ethylene oxide to introduce the ethanol group. Controlled temperatures and catalysts are crucial for optimizing yield and purity during synthesis.
The biological activity of this compound can be attributed to its structural features:
- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Aromatic Structure : Allows intercalation with DNA, potentially disrupting cellular processes.
- Hydroxyl Group : Capable of forming hydrogen bonds with biological molecules, influencing their function.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, compounds structurally related to this compound have shown MIC values against Escherichia coli and Staphylococcus aureus ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Its nitro-containing structure is hypothesized to inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Topoisomerase : Preventing DNA replication.
- Alkylation of DNA : Causing mutations that can lead to cell death.
- Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics essential for mitosis .
Case Studies
-
Antibacterial Study :
- A study evaluated the antibacterial effects of similar nitro compounds and found that those with hydroxyl substitutions exhibited enhanced activity against Bacillus subtilis and E. coli. The results suggested that the presence of electron-withdrawing groups like nitro significantly increased antibacterial potency .
- Anticancer Evaluation :
Data Table: Biological Activity Overview
Biological Activity | Target Organisms/Cells | MIC Values (mg/mL) | Mechanism of Action |
---|---|---|---|
Antibacterial | E. coli, S. aureus | 0.0048 - 0.0195 | Inhibition of cell wall synthesis |
Anticancer | MDA-MB-231 (breast cancer) | Varies | Topoisomerase inhibition, apoptosis |
HepG2 (liver cancer) | Varies | DNA alkylation, disruption of microtubules |
Properties
IUPAC Name |
2-(2-chloro-3-fluoro-6-nitroanilino)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O3/c9-7-5(10)1-2-6(12(14)15)8(7)11-3-4-13/h1-2,11,13H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHSJLFAFREMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NCCO)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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